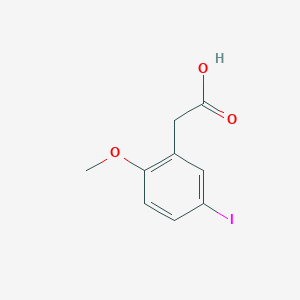

2-(5-Iodo-2-methoxyphenyl)acetic acid

描述

BenchChem offers high-quality 2-(5-Iodo-2-methoxyphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Iodo-2-methoxyphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C9H9IO3 |

|---|---|

分子量 |

292.07 g/mol |

IUPAC 名称 |

2-(5-iodo-2-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C9H9IO3/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

InChI 键 |

FXELFKNHHAYLLV-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)I)CC(=O)O |

规范 SMILES |

COC1=C(C=C(C=C1)I)CC(=O)O |

产品来源 |

United States |

A Guide to the Spectroscopic Characterization of 2-(5-Iodo-2-methoxyphenyl)acetic acid

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(5-Iodo-2-methoxyphenyl)acetic acid, a compound of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage predictive methodologies and comparative analysis with structurally analogous compounds to provide a robust and scientifically-grounded characterization. This approach is invaluable for researchers who have synthesized this compound and require a reliable reference for its structural verification.

Introduction

2-(5-Iodo-2-methoxyphenyl)acetic acid possesses a unique substitution pattern on the phenyl ring, incorporating an iodine atom, a methoxy group, and an acetic acid moiety. This combination of functional groups makes spectroscopic analysis a powerful tool for its unambiguous identification. This guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed picture of the molecular framework can be constructed.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 2-(5-Iodo-2-methoxyphenyl)acetic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), at a concentration of 0.03% v/v for referencing the chemical shifts to 0 ppm.

-

Securely cap the vial and vortex until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

The experiments should be performed on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp signals.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

-

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 2-(5-Iodo-2-methoxyphenyl)acetic acid. These predictions are generated using advanced computational algorithms that consider the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-6 | 7.65 | d | 1H |

| H-4 | 7.55 | dd | 1H |

| H-3 | 6.70 | d | 1H |

| -OCH₃ | 3.85 | s | 3H |

| -CH₂- | 3.65 | s | 2H |

| -COOH | 11-12 | br s | 1H |

Interpretation and Comparative Analysis

-

Aromatic Protons (H-3, H-4, H-6): The three protons on the aromatic ring are expected to appear in the range of 6.70-7.65 ppm.

-

H-6: This proton is ortho to the electron-withdrawing iodine atom and is expected to be the most deshielded, appearing as a doublet.

-

H-4: This proton is coupled to both H-3 and H-6, and is therefore predicted to be a doublet of doublets.

-

H-3: This proton is ortho to the electron-donating methoxy group and is expected to be the most shielded of the aromatic protons, appearing as a doublet.

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are predicted to appear as a sharp singlet around 3.85 ppm.

-

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring and the carboxylic acid are expected to be a singlet around 3.65 ppm.

-

Carboxylic Acid Proton (-COOH): The acidic proton is expected to be a broad singlet at a downfield chemical shift, typically between 11 and 12 ppm. Its position and broadness can be influenced by concentration and the presence of water.

To add confidence to these predictions, we can compare them with the experimental data of a structurally similar compound, 2-(2-iodophenyl)acetic acid . The reported ¹H NMR (400 MHz, CDCl₃) data for this compound shows aromatic protons in the range of 6.95-7.86 ppm and a methylene singlet at 3.86 ppm, which is in good agreement with our predictions for the aromatic and methylene protons of our target molecule.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~177 |

| C-2 | ~157 |

| C-1 | ~128 |

| C-4 | ~140 |

| C-6 | ~130 |

| C-3 | ~112 |

| C-5 | ~85 |

| -OCH₃ | ~56 |

| -CH₂- | ~40 |

Interpretation and Comparative Analysis

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to have the most downfield chemical shift, around 177 ppm.

-

Aromatic Carbons:

-

C-2 (ipso to -OCH₃): This carbon is attached to the electronegative oxygen and is predicted to be significantly deshielded.

-

C-5 (ipso to -I): The "heavy atom effect" of iodine is expected to cause a significant upfield shift for the carbon it is directly attached to.

-

The other aromatic carbons will have chemical shifts influenced by the positions of the substituents.

-

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is predicted to be around 56 ppm.

-

Methylene Carbon (-CH₂-): The methylene carbon is expected around 40 ppm.

The experimental ¹³C NMR (101 MHz, CDCl₃) data for 2-(2-iodophenyl)acetic acid shows a carbonyl carbon at 176.7 ppm and the carbon attached to the iodine at 101.0 ppm, supporting our predictions for the carbonyl and the iodine-substituted carbon in our target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

An FT-IR spectrometer is used to acquire the spectrum.

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

The final spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Expected IR Absorption Bands

| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Notes |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Very broad due to hydrogen bonding. |

| C-H (Aromatic) | 3100 - 3000 | |

| C-H (Aliphatic) | 3000 - 2850 | From the -CH₂- and -OCH₃ groups. |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong and sharp absorption. |

| C=C (Aromatic) | 1600 - 1450 | Multiple bands of variable intensity. |

| C-O (Ether) | 1250 - 1000 | Strong absorption. |

| C-I | 600 - 500 |

The IR spectrum of 2-(5-Iodo-2-methoxyphenyl)acetic acid is expected to be dominated by a very broad O-H stretch from the carboxylic acid, a strong C=O stretch, and strong C-O stretching from the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction and Ionization:

-

The sample can be introduced directly or via a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a softer ionization technique that often results in a prominent molecular ion peak.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Expected Mass Spectrum and Fragmentation Pattern

The molecular weight of 2-(5-Iodo-2-methoxyphenyl)acetic acid (C₉H₉IO₃) is 291.96 g/mol .

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): In ESI-MS, a prominent peak at m/z 293 ([M+H]⁺) in positive ion mode or m/z 291 ([M-H]⁻) in negative ion mode is expected. In EI-MS, the molecular ion peak would be at m/z 292.

-

Major Fragmentation Pathways:

-

Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group (45 Da), leading to a fragment ion at m/z 247.

-

Loss of CH₂COOH: Cleavage of the bond between the aromatic ring and the acetic acid side chain would result in a fragment at m/z 233.

-

Loss of I: The carbon-iodine bond can also cleave, leading to the loss of an iodine radical (127 Da) and a fragment at m/z 165.

-

Tropylium Ion: Phenylacetic acids often show a characteristic fragment at m/z 91, corresponding to the tropylium ion, formed after rearrangement.

-

The presence of iodine would also give a characteristic isotopic pattern, although the natural abundance of iodine isotopes other than ¹²⁷I is very low.

Workflow for Spectroscopic Analysis

The following diagram illustrates the integrated workflow for the spectroscopic characterization of 2-(5-Iodo-2-methoxyphenyl)acetic acid, combining predictive methods with comparative analysis.

Caption: Workflow for the spectroscopic characterization of 2-(5-Iodo-2-methoxyphenyl)acetic acid.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(5-Iodo-2-methoxyphenyl)acetic acid. By integrating predicted data with a thorough analysis of the expected spectral features based on fundamental principles and comparison with analogous compounds, a confident structural assignment can be achieved. This approach serves as a valuable resource for researchers working with this and other novel chemical entities.

References

-

NMR Prediction Tool: nmrdb.org. (2023). NMR Predict. Retrieved from [Link]

- Spectroscopic Data of 2-(2-iodophenyl)acetic acid: Royal Society of Chemistry. (n.d.). Supporting Information.

-

IR Absorption Tables: University of Colorado Boulder. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

- Mass Spectrometry Fragmentation: Smith, R. M. (2021). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

- General NMR Spectroscopy Principles: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to the Derivatives and Analogs of 2-(5-Iodo-2-methoxyphenyl)acetic acid: Synthesis, and Biological Potential

This guide provides a comprehensive technical overview of 2-(5-iodo-2-methoxyphenyl)acetic acid, its derivatives, and analogs for researchers, scientists, and professionals in drug development. We will delve into synthetic strategies, structure-activity relationships, and the potential therapeutic applications of this class of compounds, grounding our discussion in established chemical principles and experimental evidence.

The Core Moiety: 2-(5-Iodo-2-methoxyphenyl)acetic Acid

The 2-(5-iodo-2-methoxyphenyl)acetic acid scaffold is a promising starting point for medicinal chemistry exploration. The phenylacetic acid framework is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs).[1] The substituents on the phenyl ring—an iodine atom at the 5-position and a methoxy group at the 2-position—are expected to significantly influence the molecule's physicochemical properties and biological activity.

The iodine atom, a large and lipophilic halogen, can enhance binding affinity to target proteins through halogen bonding and other hydrophobic interactions.[2] The methoxy group, an electron-donating group, can modulate the electronic properties of the aromatic ring and influence the molecule's metabolic stability and pharmacokinetic profile. The interplay of these substituents presents a rich field for the design of novel therapeutic agents.

Synthetic Strategies for the Core and Its Derivatives

Proposed Synthesis of the Core Molecule: 2-(5-Iodo-2-methoxyphenyl)acetic Acid

The proposed synthetic pathway leverages the reactivity of vanillin and involves several key transformations: iodination, protection of the phenolic hydroxyl group, conversion of the aldehyde to the phenylacetic acid moiety.

Caption: Proposed synthetic pathway for 2-(5-Iodo-2-methoxyphenyl)acetic acid.

2.1.1. Step 1: Iodination of Vanillin to 5-Iodovanillin

The electrophilic aromatic substitution of vanillin to introduce an iodine atom at the 5-position is a well-documented reaction.[3][4][5] The hydroxyl and methoxy groups on the vanillin ring are activating and ortho-, para-directing, making the 5-position sterically accessible and electronically favorable for iodination.

Experimental Protocol: Iodination of Vanillin

-

Materials: Vanillin, potassium iodide, sodium hypochlorite solution (bleach), 95% ethanol, hydrochloric acid, sodium thiosulfate.

-

Procedure:

-

Dissolve vanillin and potassium iodide in 95% ethanol in a round-bottom flask.[4]

-

Cool the mixture in an ice bath.

-

Slowly add sodium hypochlorite solution dropwise while stirring, maintaining a low temperature.[4] The in-situ generation of iodine from the oxidation of potassium iodide by sodium hypochlorite provides the electrophile for the reaction.[4]

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Quench any excess iodine and sodium hypochlorite with a solution of sodium thiosulfate.[4]

-

Acidify the solution with hydrochloric acid to precipitate the 5-iodovanillin product.[4]

-

Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol-water mixture to yield pure 5-iodovanillin.[4]

-

2.1.2. Step 2: Protection of the Phenolic Hydroxyl Group

To prevent unwanted side reactions in subsequent steps, the phenolic hydroxyl group of 5-iodovanillin should be protected. A common and effective protecting group for phenols is the methyl ether, which can be introduced via Williamson ether synthesis.

2.1.3. Step 3: Conversion of the Aldehyde to the Phenylacetic Acid

There are several established methods to convert an aromatic aldehyde to a phenylacetic acid. Two plausible routes are outlined below.

Route A: Via the Benzyl Cyanide

This route involves the reduction of the aldehyde to a benzyl alcohol, conversion to a benzyl halide, followed by cyanation and hydrolysis.

Caption: Synthetic route from the aldehyde to the phenylacetic acid via the benzyl cyanide intermediate.

Route B: Arndt-Eistert Homologation

This classic method involves the conversion of a carboxylic acid to its next higher homolog.[6][7][8] The aldehyde would first be oxidized to the corresponding benzoic acid.

Caption: Synthetic route from the aldehyde to the phenylacetic acid via Arndt-Eistert homologation.

Experimental Protocol: Arndt-Eistert Synthesis (General)

-

Materials: Carboxylic acid, thionyl chloride or oxalyl chloride, diazomethane, silver oxide (catalyst), water.

-

Procedure:

-

Convert the starting carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.[7]

-

React the acid chloride with an excess of diazomethane in an inert solvent (e.g., diethyl ether) to form the α-diazoketone.[7]

-

Perform the Wolff rearrangement of the α-diazoketone in the presence of a silver oxide catalyst and water as a nucleophile to yield the homologated carboxylic acid.[6]

-

Synthesis of Derivatives and Analogs

The core structure of 2-(5-iodo-2-methoxyphenyl)acetic acid offers several points for modification to generate a library of derivatives and analogs for structure-activity relationship (SAR) studies.

-

Modification of the Carboxylic Acid: The carboxylic acid can be converted to esters, amides, or other bioisosteres to modulate polarity, cell permeability, and metabolic stability.

-

Substitution on the Phenyl Ring: The iodine and methoxy groups can be replaced with other halogens (F, Cl, Br), alkyl groups, or other substituents to probe the electronic and steric requirements of the target binding site.

-

Modification of the Acetic Acid Side Chain: The methylene group can be substituted to introduce chirality or rigidity.

Biological Potential and Structure-Activity Relationships (SAR)

While specific biological data for derivatives of 2-(5-iodo-2-methoxyphenyl)acetic acid are scarce in the public domain, the activities of structurally related compounds provide valuable insights into their potential therapeutic applications.

Anti-inflammatory and Analgesic Activity

Given that the phenylacetic acid moiety is a key feature of many NSAIDs, it is highly probable that derivatives of 2-(5-iodo-2-methoxyphenyl)acetic acid will exhibit anti-inflammatory and analgesic properties.[3] The nature and position of the substituents on the phenyl ring are critical for activity. For instance, in a series of substituted benzyloxyphenylacetic acids, the presence of a methylene spacer between the aromatic ring and the carboxylic acid was found to be crucial for aldose reductase inhibition, an enzyme implicated in diabetic complications.[9]

Anticancer Activity

Halogenated phenols have been identified as a new class of protein tyrosine kinase (PTK) inhibitors.[2] Since PTKs are key regulators of cellular signaling pathways and are often dysregulated in cancer, derivatives of the iodinated and methoxylated phenylacetic acid core could be investigated for their potential as anticancer agents. SAR studies on halophenols have shown that the type and position of the halogen atom significantly impact inhibitory activity, with chloro-substituted compounds often showing potent effects.[2]

General SAR Considerations

-

Halogen Substitution: The size, electronegativity, and lipophilicity of the halogen at the 5-position will influence binding affinity and pharmacokinetic properties. The order of activity for halophenols as PTK inhibitors was found to be Cl > Br > F (or I).[2]

-

Methoxy Group: The methoxy group at the 2-position can influence the conformation of the molecule and its interaction with target proteins. It can also be a site of metabolism, and its replacement with other groups could modulate the compound's half-life.

-

Acidic Moiety: Conversion of the carboxylic acid to esters or amides can lead to prodrugs with improved oral bioavailability.

Future Directions and Conclusion

The 2-(5-iodo-2-methoxyphenyl)acetic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a framework for the preparation of the core molecule and a diverse library of its derivatives.

Future research should focus on:

-

The synthesis and characterization of a focused library of derivatives with systematic variations of the substituents on the phenyl ring and the acetic acid side chain.

-

Screening of these compounds in a panel of biological assays to identify lead compounds for various therapeutic areas, including inflammation, cancer, and metabolic diseases.

-

Detailed SAR studies to elucidate the key structural features required for potent and selective biological activity.

-

Pharmacokinetic and toxicological evaluation of promising lead compounds.

This in-depth technical guide provides the foundational knowledge and experimental framework for researchers to explore the rich medicinal chemistry of 2-(5-iodo-2-methoxyphenyl)acetic acid and its analogs, with the ultimate goal of discovering new and effective medicines.

Sources

- 1. US4985459A - Analgesic and anti-inflammatory compositions comprising diphenhydramine and methods of using same - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. US4400534A - Analgesic and anti-inflammatory agents - Google Patents [patents.google.com]

- 4. 5-iodovanillin synthesis – PierpaLab [pierpalab.com]

- 5. prepchem.com [prepchem.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 8. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Orthogonal Functionalization of 2-(5-Iodo-2-methoxyphenyl)acetic Acid in Organic Synthesis

Introduction & Chemical Rationale

In modern drug discovery and library synthesis, bifunctional scaffolds are critical for rapidly generating structural diversity. 2-(5-Iodo-2-methoxyphenyl)acetic acid (CAS No. 294860-98-3) is a highly versatile building block that presents two orthogonally reactive handles: an aryl iodide and an aliphatic carboxylic acid[1].

The strategic value of this molecule lies in its chemoselectivity:

-

Aryl Iodide Handle: The C–I bond is exceptionally weak compared to C–Br or C–Cl bonds, making it the most reactive halide for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira). It readily undergoes oxidative addition with Palladium(0) catalysts even at mild temperatures[2].

-

Acetic Acid Handle: The aliphatic carboxylic acid can be seamlessly converted into amides or esters. Because it is separated from the aromatic ring by a methylene spacer, it is sterically unhindered and highly reactive toward standard peptide coupling reagents[3].

-

Methoxy Group: The ortho-methoxy substituent provides conformational bias through steric hindrance and potential hydrogen-bond accepting capabilities, while its electron-donating nature modulates the electronic density of the aromatic core.

By leveraging these orthogonal handles, researchers can perform sequential late-stage functionalizations to build complex Active Pharmaceutical Ingredient (API) scaffolds without the need for cumbersome protecting group strategies.

Orthogonal functionalization workflow of 2-(5-Iodo-2-methoxyphenyl)acetic acid.

Chemoselective Amide Bond Formation

Causality & Mechanistic Insight

To functionalize the acetic acid moiety without triggering the premature cross-coupling or degradation of the aryl iodide, mild and chemoselective conditions are required. The HATU/DIPEA system is the gold standard for this transformation[3].

DIPEA (N,N-Diisopropylethylamine) is a sterically hindered, non-nucleophilic base that selectively deprotonates the carboxylic acid. The resulting carboxylate anion attacks the HATU reagent, generating an unstable intermediate that rapidly converts into a highly reactive OAt-active ester[4]. The 7-azabenzotriazole leaving group of HATU is superior to traditional HOBt because the pyridine nitrogen creates a neighboring-group effect—hydrogen bonding with the incoming amine nucleophile to accelerate the aminolysis step[3]. Crucially, the aryl iodide remains completely inert under these ambient, metal-free conditions.

Mechanistic pathway of HATU/DIPEA mediated amide bond formation.

Protocol 1: Self-Validating HATU-Mediated Amidation

-

Reagent Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(5-Iodo-2-methoxyphenyl)acetic acid (1.0 equiv, 0.5 mmol) and the target primary or secondary amine (1.1 equiv) in anhydrous DMF (5.0 mL).

-

Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise. Subsequently, add HATU (1.2 equiv) portion-wise to the reaction mixture[3].

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

-

In-Process Control (IPC): Monitor progression via LC-MS. The self-validating indicator of successful activation is the transient appearance of the OAt-ester mass, followed by the complete disappearance of the starting acid (m/z 291 [M-H]⁻) within 2-4 hours.

-

-

Workup: Dilute the mixture with EtOAc (20 mL). Wash the organic phase sequentially with 1N HCl (to remove unreacted amine and excess DIPEA), saturated aqueous NaHCO₃, and brine (3 × 10 mL) to effectively partition the DMF into the aqueous layer[3].

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude iodo-aryl amide via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Mechanistic Insight

Aryl iodides are highly reactive substrates for Palladium-catalyzed Suzuki-Miyaura cross-couplings, allowing for the formation of C–C bonds under relatively mild conditions. When reacting the unprotected 2-(5-Iodo-2-methoxyphenyl)acetic acid, a biphasic aqueous/organic solvent system (e.g., 1,4-Dioxane/H₂O) coupled with an inorganic base (e.g., K₂CO₃) is optimal.

The base plays a dual, critical role:

-

It deprotonates the acetic acid moiety to form a highly water-soluble carboxylate, preventing the carboxylic acid from coordinating with and poisoning the Palladium catalyst.

-

It coordinates with the arylboronic acid to form a negatively charged boronate complex, which is the active species required to drive the transmetalation step of the catalytic cycle[2].

Quantitative Data: Optimization of Suzuki Coupling Conditions

The following table summarizes the optimization landscape for coupling aryl iodides bearing free carboxylic acids with standard arylboronic acids.

| Entry | Catalyst (5 mol%) | Base (3.0 equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 45 |

| 2 | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 8 | 62 |

| 3 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 4 | 91 |

| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 | 4 | 88 |

Note: Pd(dppf)Cl₂ provides the optimal balance of stability and reactivity, as the bidentate dppf ligand prevents catalyst degradation (Pd black formation) prior to complete conversion.

Protocol 2: Aqueous Suzuki-Miyaura Coupling

-

Setup: To a microwave vial or Schlenk tube, add 2-(5-Iodo-2-methoxyphenyl)acetic acid (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent & Base: Add a pre-degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v, 4.0 mL total). Seal the vessel securely and purge the headspace with N₂ for 5 minutes to prevent oxidative quenching of the Pd(0) species[2].

-

Heating: Heat the reaction mixture at 80 °C in a pre-heated oil bath for 4 hours.

-

In-Process Control (IPC): A visual color shift to dark black (precipitation of Pd black) often indicates the depletion of the active catalytic cycle. Confirm >95% conversion via LC-MS.

-

-

Workup (Self-Validating Purification): Cool the mixture to room temperature. Dilute with deionized water (10 mL) and wash the aqueous layer with diethyl ether (2 × 10 mL). Causality: Because the product is a water-soluble carboxylate salt at high pH, it remains in the aqueous layer, while the ether wash efficiently removes phosphine ligands, homocoupled boronic acid byproducts, and residual catalyst.

-

Product Isolation: Carefully acidify the aqueous layer to pH ~2 using 1N HCl dropwise. The biaryl acetic acid product will precipitate out of solution. Extract the acidified aqueous layer with EtOAc (3 × 15 mL).

-

Final Polish: Dry the combined EtOAc extracts over Na₂SO₄, filter, and concentrate. The resulting biaryl acetic acid is typically >90% pure and can be used directly in subsequent amidation steps or recrystallized for analytical purity.

Sources

Application Note: Advanced Analytical Methodologies for the Quantification of 2-(5-Iodo-2-methoxyphenyl)acetic acid

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide

Chemical Context & Analytical Rationale

2-(5-Iodo-2-methoxyphenyl)acetic acid (CAS: 294860-98-3) is a highly functionalized phenylacetic acid derivative frequently utilized as a critical intermediate in the synthesis of targeted therapeutics, radioligands, and anti-inflammatory agents. From an analytical perspective, the molecule presents three distinct structural features that dictate its chromatographic and mass spectrometric behavior:

-

The Carboxylic Acid Moiety (pKa ~4.3): Dictates the pH-dependent solubility and ionization state. It requires acidic mobile phases to prevent peak tailing in reverse-phase liquid chromatography (RP-HPLC) and makes the molecule highly amenable to negative-ion electrospray ionization (ESI-).

-

The Iodine Atom: A heavy, highly polarizable halogen that significantly increases the molecule's lipophilicity (LogP) and provides a unique, highly abundant iodide fragment ( I− ) during tandem mass spectrometry (MS/MS), enabling ultra-sensitive trace quantification.

-

The Ortho-Methoxy Group: Provides electron density to the aromatic ring, influencing the UV absorption maximum (typically λmax ~230 nm and ~280 nm) which is exploited for routine UV detection.

This guide details two orthogonal, self-validating analytical workflows: a robust HPLC-UV method for routine purity analysis and reaction monitoring, and an ultra-sensitive LC-MS/MS method for trace quantification in complex biological or environmental matrices [2].

Figure 1: Analytical workflow for target analyte extraction and quantification.

Sample Preparation: A Self-Validating Extraction Protocol

To ensure a self-validating system, the extraction protocol utilizes a stable-isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., 2-(4-Iodophenyl)acetic acid) to correct for matrix effects and extraction recovery variance.

Mechanistic Rationale

Because 2-(5-Iodo-2-methoxyphenyl)acetic acid has a pKa of approximately 4.3, it exists primarily as a hydrophilic carboxylate anion at physiological pH (7.4). To extract it into an organic solvent via Liquid-Liquid Extraction (LLE), the pH of the matrix must be driven at least two units below its pKa (pH ≤ 2.3). This ensures >99% of the molecules are in their neutral, protonated state, maximizing the partition coefficient into the organic phase [3].

Step-by-Step LLE Protocol

-

Aliquoting & IS Addition: Transfer 100 µL of the sample matrix (plasma, urine, or reaction mixture) into a 2.0 mL microcentrifuge tube. Add 10 µL of the Internal Standard working solution (1 µg/mL). Vortex for 10 seconds.

-

Acidification: Add 50 µL of 1M Hydrochloric Acid (HCl) to the sample. Vortex for 10 seconds. Causality: This step neutralizes the carboxylate charge, forcing the analyte into a lipophilic state.

-

Extraction: Add 1.0 mL of LC-MS grade Ethyl Acetate. Shake vigorously on a multi-tube vortexer for 10 minutes.

-

Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C to break any emulsions and separate the aqueous and organic layers.

-

Evaporation: Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid). Vortex for 2 minutes and transfer to an autosampler vial.

HPLC-UV Method (Purity & High-Concentration Assays)

For routine batch release, synthetic purity assessment, or high-concentration reaction monitoring, a Reverse-Phase HPLC-UV method is optimal.

Mechanistic Rationale for Mobile Phase Selection

The addition of 0.1% Formic Acid (FA) to both aqueous and organic mobile phases serves a dual purpose. First, it acts as an ion-pairing agent and pH modifier, keeping the analyte protonated to prevent secondary interactions with residual silanols on the C18 stationary phase, which would otherwise cause severe peak tailing. Second, unlike Trifluoroacetic acid (TFA), FA is fully compatible with downstream mass spectrometry, allowing this exact method to be transferred directly to an LC-MS system [2].

Chromatographic Conditions

Table 1: HPLC Gradient Program and System Parameters

| Parameter | Specification |

| Column | Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | HPLC-grade Water + 0.1% Formic Acid |

| Mobile Phase B | HPLC-grade Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C (Reduces backpressure and improves mass transfer) |

| Injection Volume | 10 µL |

| Detection Wavelength | 230 nm (Primary) and 280 nm (Secondary) |

Gradient Elution Profile:

-

0.0 - 2.0 min: 5% B (Isocratic hold to elute polar matrix components)

-

2.0 - 10.0 min: Linear ramp from 5% B to 95% B

-

10.0 - 12.0 min: 95% B (Column wash)

-

12.0 - 12.1 min: Return to 5% B

-

12.1 - 15.0 min: 5% B (Column re-equilibration)

LC-MS/MS Method (Trace Quantitation in Complex Matrices)

When quantifying 2-(5-Iodo-2-methoxyphenyl)acetic acid in biological fluids (e.g., pharmacokinetic studies), the required limits of quantitation (LOQ) drop into the ng/mL or pg/mL range, necessitating tandem mass spectrometry.

Mechanistic Rationale for Ionization and Fragmentation

Carboxylic acids are highly predisposed to deprotonation, making Negative Electrospray Ionization (ESI-) the definitive choice. The exact mass of the target analyte is 291.96 Da. Under ESI(-), it forms a stable [M−H]− precursor ion at m/z 291.0.

During Collision-Induced Dissociation (CID) in the collision cell (Q2), the molecule undergoes two primary fragmentation pathways:

-

Heterolytic Cleavage of the C-I Bond: The iodine atom acts as an excellent leaving group, generating a highly stable and abundant iodide anion ( I− ) at m/z 126.9. This transition is incredibly specific and serves as the Quantifier .

-

Decarboxylation: The loss of CO2 (44 Da) from the acetic acid tail yields a fragment at m/z 247.0, which serves as the Qualifier to confirm peak identity.

Figure 2: ESI(-) fragmentation pathway of 2-(5-Iodo-2-methoxyphenyl)acetic acid.

Mass Spectrometer Parameters (Triple Quadrupole)

Table 2: Optimized Multiple Reaction Monitoring (MRM) Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Purpose |

| Target Analyte | 291.0 | 126.9 | 50 | -25 | Quantifier |

| Target Analyte | 291.0 | 247.0 | 50 | -15 | Qualifier |

| Internal Standard | 261.0 | 126.9 | 50 | -25 | IS Quantifier |

(Note: Source temperature set to 450°C, Capillary voltage at -2.5 kV, Desolvation gas flow at 800 L/hr).

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the newly updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical methods [1].

A self-validating system incorporates System Suitability Testing (SST) prior to every run, ensuring the instrument meets baseline performance criteria (e.g., signal-to-noise ratio > 10 for the lowest calibration standard, and peak asymmetry between 0.8 and 1.5).

Table 3: ICH Q2(R2) Validation Acceptance Criteria Summary

| Validation Parameter | ICH Q2(R2) Requirement / Execution Strategy | Acceptance Criteria |

| Specificity | Analyze blank matrix vs. spiked matrix. | No interfering peaks >20% of the LLOQ area at the analyte retention time. |

| Linearity & Range | Minimum of 5 concentration levels across the expected range. | Correlation coefficient ( R2 ) ≥0.995 . Back-calculated standards within ±15% . |

| Accuracy (Recovery) | Spike matrix at 3 levels (Low, Mid, High) in triplicate. | Mean recovery between 85% and 115% of nominal concentration. |

| Precision (Repeatability) | 6 independent preparations of a 100% test concentration. | Relative Standard Deviation (RSD) ≤2.0% for HPLC; ≤15% for LC-MS/MS. |

| Robustness | Deliberate variations in pH ( ±0.1 ), Temp ( ±5∘C ), Flow ( ±10% ). | Method performance remains unaffected; SST criteria pass. |

References

-

European Medicines Agency / International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. (2024). [Link]

-

Han, J., et al. "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Analytical and Bioanalytical Chemistry. (2024).[Link]

-

Kim, Y., et al. "Phenylacetic acid, an anti-vaginitis metabolite produced by the vaginal symbiotic bacterium Chryseobacterium gleum." Scientific Reports. (2021).[Link]

Application Notes and Protocols: A Framework for Characterizing the Biological Activity of 2-(5-Iodo-2-methoxyphenyl)acetic acid

An In-Depth Guide for the Research Professional

Abstract and Introduction

The phenylacetic acid scaffold is a privileged structure in medicinal chemistry and chemical biology, serving as a foundational component for a diverse range of biologically active molecules.[1][2] These compounds and their derivatives are utilized in pharmaceutical development, biochemical research, and as intermediates in organic synthesis.[2][3] 2-(5-Iodo-2-methoxyphenyl)acetic acid is a member of this class, featuring an iodinated and methoxylated phenyl ring. While its specific biological targets are not extensively characterized in the public domain, its structure suggests potential for interaction with various biological systems.

This document serves as a comprehensive guide for researchers and drug development professionals aiming to elucidate the biological activity of 2-(5-Iodo-2-methoxyphenyl)acetic acid. It is structured not as a report on known functions, but as a strategic workflow for systematic characterization. We provide detailed, field-proven protocols for baseline cytotoxicity assessment, general enzymatic screening, and mechanistic analysis of cellular signaling pathways. The causality behind experimental choices is explained, and each protocol is designed to include the necessary controls for self-validation, ensuring robust and reproducible data.

Compound Properties, Handling, and Storage

Prior to initiating any experimental work, a thorough understanding of the compound's physicochemical properties and safety requirements is paramount. The iodinated nature of this compound requires specific handling considerations.

Physicochemical Data

| Property | Value | Source / Method |

| Molecular Formula | C₉H₉IO₃ | - |

| Molecular Weight | 292.07 g/mol | [4] |

| IUPAC Name | 2-(5-Iodo-2-methoxyphenyl)acetic acid | - |

| CAS Number | Not broadly indexed; similar isomers exist | - |

| Appearance | Off-white to pale yellow solid | Predicted |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [4] |

| Predicted LogP | 1.9269 | [4] |

| Storage | Sealed in dry, 2-8°C, protect from light | [4] |

Safety and Handling

Iodinated organic compounds require careful handling to ensure laboratory safety and maintain compound integrity.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[5]

-

Ventilation: Handle the solid compound and prepare stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[6][7]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[5][6] Iodinated compounds can be light-sensitive.

-

Solubility: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is non-toxic (typically ≤0.5%).[8]

-

Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with all federal, state, and local regulations.[9]

A Systematic Workflow for Biological Characterization

A logical, tiered approach is essential for efficiently characterizing a novel compound. The workflow begins with broad, high-throughput screening to identify general biological activity and progressively narrows the focus to more specific mechanistic studies.

Caption: A logical workflow for characterizing a novel research compound.

Protocol 1: Assessment of Cellular Viability via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the metabolic activity of a cell population.[8] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT salt to insoluble purple formazan crystals.[10][11] The amount of formazan produced, measured by absorbance after solubilization, is directly proportional to the number of living cells, providing a robust indicator of cytotoxicity or cytostatic effects.[11]

Materials

-

2-(5-Iodo-2-methoxyphenyl)acetic acid

-

Target cell line (e.g., HeLa, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution: 5 mg/mL in sterile PBS, filtered through a 0.2 µm filter and stored protected from light at 4°C.[12][13]

-

Solubilization Solution: DMSO, or 10% SDS in 0.01 M HCl.

-

Sterile 96-well flat-bottom cell culture plates.

-

Microplate reader capable of measuring absorbance at 570 nm.[13]

Step-by-Step Methodology

-

Cell Seeding:

-

Harvest and count cells, then prepare a cell suspension at a predetermined optimal density (e.g., 5,000-15,000 cells/well, dependent on cell line growth rate).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for controls.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adhesion.[11]

-

-

Compound Treatment:

-

Prepare a series of dilutions of 2-(5-Iodo-2-methoxyphenyl)acetic acid in complete culture medium from your DMSO stock. A common starting range is 0.1 µM to 100 µM.

-

Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions.

-

Essential Controls:

-

Untreated Control: Cells with fresh medium only.

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.[8]

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine).

-

Blank: Wells with medium only (no cells) to subtract background absorbance.

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

-

Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[10]

-

Data Analysis

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] x 100

-

-

Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 2: General Enzymatic Inhibition Assay

Principle: Should the compound exhibit low cytotoxicity, it may act on specific extracellular or intracellular targets without killing the cell. An enzymatic inhibition assay measures the compound's ability to interfere with an enzyme's catalytic activity.[14] This protocol provides a general framework that can be adapted to various enzymes (e.g., kinases, proteases, dehydrogenases) using a colorimetric or fluorometric substrate.

Materials

-

Purified target enzyme

-

Enzyme-specific substrate (that produces a detectable signal)

-

Assay Buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)

-

2-(5-Iodo-2-methoxyphenyl)acetic acid

-

Known inhibitor for the target enzyme (Positive Control)

-

96-well or 384-well assay plates (clear, black, or white depending on detection method)

-

Multi-mode microplate reader

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare serial dilutions of 2-(5-Iodo-2-methoxyphenyl)acetic acid in the assay buffer.

-

Prepare working solutions of the enzyme and substrate in the assay buffer at optimized concentrations (typically 2x the final desired concentration).

-

-

Assay Execution (Example Workflow):

-

Add 25 µL of the compound dilutions (or vehicle/positive control) to the wells of the assay plate.

-

Add 25 µL of the 2x enzyme solution to each well.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the 2x substrate solution to all wells.

-

Controls:

-

100% Activity Control: Enzyme + Substrate + Vehicle

-

0% Activity Control (Blank): Substrate + Vehicle (no enzyme)

-

Positive Control: Enzyme + Substrate + Known Inhibitor

-

-

-

Detection:

-

Immediately begin measuring the signal (absorbance or fluorescence) over time (kinetic assay) or after a fixed incubation period (end-point assay).

-

Data Analysis

-

Calculate the percentage of inhibition for each concentration:

-

% Inhibition = [1 - (Signal_Treated - Signal_Blank) / (Signal_100%_Activity - Signal_Blank)] x 100

-

-

Plot % Inhibition against the log of the compound concentration to determine the IC₅₀ value.

Protocol 3: Mechanistic Analysis via Western Blotting

Principle: If the compound is found to be cytotoxic, Western blotting is a powerful technique to investigate its mechanism of action by examining changes in protein expression and post-translational modifications, such as phosphorylation.[15] This allows researchers to determine if the compound affects specific cellular signaling pathways involved in proliferation, survival, or apoptosis, such as the MAPK/ERK or PI3K/Akt pathways.[16][17]

Caption: Probing a signaling pathway with Western Blotting.

Materials

-

Cultured cells and 2-(5-Iodo-2-methoxyphenyl)acetic acid

-

Ice-cold PBS

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.[15]

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2x or 4x)

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes, transfer buffer, and transfer system

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagent

-

Imaging system (digital imager or X-ray film)

Step-by-Step Methodology

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the compound at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time.

-

Aspirate medium, wash cells twice with ice-cold PBS.[18]

-

Add 100-150 µL of ice-cold supplemented RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[18]

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize all samples with lysis buffer to the same concentration (e.g., 1-2 µg/µL).

-

Add an equal volume of 2x Laemmli sample buffer to 20-30 µg of protein. Boil at 95-100°C for 5 minutes.[15]

-

-

Gel Electrophoresis and Transfer:

-

Load the denatured protein samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[18]

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[18]

-

Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]

-

Wash again three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL detection reagent.

-

Capture the chemiluminescent signal using a digital imaging system.[15]

-

Analysis: Compare the band intensities of target proteins (e.g., phosphorylated forms) between treated and untreated samples. Normalize to a loading control (e.g., GAPDH or β-actin) and to the total protein levels (e.g., p-Akt vs. total Akt) to determine the specific effect on protein activation.

-

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Zeng, F., Marino, S., & Idris, A. I. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. In Springer Protocols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Iodine - PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

-

YuJa. (n.d.). 2-(2,5-Dimethoxyphenyl)acetic Acid: A Versatile Research Compound. Retrieved from [Link]

Sources

- 1. Pannellum [ucr.yuja.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (2,5-Dimethoxyphenyl)acetic acid | 1758-25-4 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. calibrechem.com [calibrechem.com]

- 6. durhamtech.edu [durhamtech.edu]

- 7. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Iodine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. clyte.tech [clyte.tech]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: 2-(5-Iodo-2-methoxyphenyl)acetic Acid in Medicinal Chemistry

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols

Abstract

In modern medicinal chemistry, the rapid generation of structurally diverse libraries is paramount for hit-to-lead optimization. 2-(5-Iodo-2-methoxyphenyl)acetic acid (CAS: 294860-98-3) [1] has emerged as a highly privileged building block. By combining an acidic pharmacophore, a conformationally restrictive methoxy group, and a highly reactive iodine handle, this molecule enables precise late-stage functionalization. This guide provides an in-depth analysis of its structural rationale, quantitative reactivity data, and field-proven protocols for synthesizing targeted kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.

Structural Rationale & Pharmacophore Dynamics

As application scientists, we do not select building blocks arbitrarily; every functional group must serve a distinct mechanistic or structural purpose. The utility of 2-(5-Iodo-2-methoxyphenyl)acetic acid is driven by three synergistic features:

-

The Acetic Acid Moiety: Phenylacetic acid is a classic acidic pharmacophore. It mimics endogenous ligands (such as arachidonic acid) and is critical for anchoring molecules into the binding pockets of cyclooxygenases (COX), aldose reductase, and specific GPCRs (e.g., P2Y14) [2].

-

The Ortho-Methoxy Group: The methoxy group at the 2-position provides critical steric hindrance. It forces the acetic acid side chain out of coplanarity with the phenyl ring, locking the molecule into a specific bioactive conformation. Additionally, the oxygen atom serves as a weak hydrogen-bond acceptor, modulating the local electronic environment [3].

-

The 5-Iodo Substituent: The iodine atom is the linchpin for synthetic versatility. Due to its high polarizability and low bond dissociation energy, the C-I bond undergoes oxidative addition with palladium catalysts far more rapidly than C-Br or C-Cl bonds. This allows for cross-coupling reactions at ambient or near-ambient temperatures, preserving sensitive functional groups on the coupling partner [4].

Application 1: Late-Stage Functionalization via Cross-Coupling

The primary application of this compound is the generation of 5-substituted biaryl or heteroaryl derivatives via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. The 5-position vector points directly into the hydrophobic sub-pockets of many kinase hinge regions, making it an ideal vector for extending the molecule's footprint.

Quantitative Reactivity Comparison

To illustrate the causality behind choosing the iodo-derivative over its bromo- or chloro-analogs, we summarize the thermodynamic and kinetic parameters in Table 1. The lower bond dissociation energy of the C-I bond translates directly to milder reaction conditions and higher yields.

Table 1: Comparative Reactivity of 5-Halo-2-methoxyphenylacetic Acids in Suzuki Coupling

| Halogen (C-X) | Bond Dissociation Energy (kJ/mol) | Optimal Coupling Temp (°C) | Typical Yield (%) | Preferred Catalyst System |

| Iodo (CAS 294860-98-3) | ~238 | 25 - 50 | 85 - 95 | Pd(dppf)Cl₂ or Pd(PPh₃)₄ |

| Bromo (CAS 7017-48-3) | ~336 | 80 - 100 | 70 - 85 | Pd(dppf)Cl₂ |

| Chloro | ~397 | 110 - 130 | 40 - 60 | Pd₂(dba)₃ / XPhos |

(Data synthesized from general cross-coupling thermodynamic principles and halogenated building block profiles [4])

Fig 1. Late-stage functionalization workflow of 2-(5-Iodo-2-methoxyphenyl)acetic acid.

Application 2: Development of P2Y14 Receptor Antagonists

Recent advancements in medicinal chemistry have highlighted 2-methoxyphenylacetic acid derivatives as potent inhibitors of the P2Y14 receptor—a GPCR implicated in neuroimmune responses, hyperuricemia, and acute gouty arthritis [2].

By utilizing 2-(5-Iodo-2-methoxyphenyl)acetic acid, researchers can rapidly append various heterocyclic rings (e.g., benzoxazoles or pyrimidines) at the 5-position. Following the cross-coupling, the acetic acid moiety is either left intact (as the active pharmacophore) or converted into an amide to improve cell permeability and pharmacokinetic properties.

Fig 2. Pharmacological inhibition of the P2Y14 inflammatory pathway by derivative compounds.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes specific physical or analytical checkpoints to confirm success before proceeding.

Protocol A: Mild Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a 5-aryl-2-methoxyphenylacetic acid intermediate.

-

Preparation: In an oven-dried Schlenk flask, add 2-(5-Iodo-2-methoxyphenyl)acetic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Causality note: The bidentate dppf ligand suppresses undesired dehalogenation and promotes rapid reductive elimination.

-

Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Purge the flask with Argon for 5 minutes.

-

Reaction: Stir the mixture at 50 °C for 4–6 hours.

-

Self-Validation Checkpoint (Analytical): Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass ( m/z 291 [M-H]⁻) disappears, replaced by the product mass. The mild 50 °C temperature prevents the decarboxylation of the acetic acid side chain.

-

Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and extract with H₂O (20 mL). Discard the organic layer (which contains neutral impurities and catalyst residues).

-

Self-Validation Checkpoint (Physical): Acidify the aqueous layer with 1M HCl to pH 2-3. A sudden, dense precipitation of the biaryl-acetic acid product will occur. Filter and dry under a vacuum.

Protocol B: Amide Coupling for Final Drug Formulation

Objective: Convert the carboxylic acid into a bioactive amide derivative.

-

Activation: Dissolve the biaryl-acetic acid intermediate (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir at room temperature for 15 minutes.

-

Self-Validation Checkpoint (Intermediate): HATU generates a highly active HOAt ester. On TLC (Hexane/EtOAc), you will observe the complete consumption of the highly polar acid spot and the formation of a transient, less polar active ester spot.

-

Coupling: Add the target primary or secondary amine (1.2 mmol) dropwise. Stir for 2 hours at room temperature.

-

Workup: Quench with saturated NaHCO₃ (10 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

References

- Google Patents (CN110885318B).Benzoxazole derivative and preparation method and application thereof (P2Y14 Inhibitors).

Analytical Strategies for 2-(5-Iodo-2-methoxyphenyl)acetic Acid: HPLC-DAD and GC-MS Methodologies

Executive Summary

The compound 2-(5-Iodo-2-methoxyphenyl)acetic acid is a highly functionalized aromatic carboxylic acid. Halogenated phenylacetic acids frequently serve as critical intermediates in active pharmaceutical ingredient (API) synthesis; however, they require rigorous analytical control due to their reactivity and the potential genotoxicity of residual halogenated carboxylic compounds[1].

This application note provides a comprehensive, self-validating framework for the quantitative and qualitative analysis of this compound. By mapping the physicochemical properties of the molecule to specific instrumental parameters, we establish two robust methodologies: an HPLC-DAD method for high-throughput purity assays and a GC-MS method utilizing silylation derivatization for trace-level structural confirmation.

Physicochemical Profiling & Analytical Causality

To design a self-validating analytical system, the methodology must be grounded in the molecule's intrinsic properties:

-

Ionizable Acetic Acid Moiety (pKa ~4.2): In aqueous environments, the carboxylic acid exists in an equilibrium between its neutral and anionic (carboxylate) states. In liquid chromatography, failure to suppress this ionization leads to split peaks, severe tailing, and poor retention. Therefore, the mobile phase pH must be buffered at least 1.5 units below the pKa. Conversely, in gas chromatography, the active hydrogen of the carboxylic acid forms strong intermolecular hydrogen bonds, leading to low volatility and column adsorption. This necessitates chemical derivatization prior to GC injection.

-

Aromatic Halogenation (Iodine): The massive iodine atom (126.9 amu) significantly increases the molecule's lipophilicity, ensuring strong retention on standard C18 stationary phases. In mass spectrometry, iodine's 100% monoisotopic nature and unique mass defect provide a highly diagnostic spectral signature.

-

Methoxy Group (-OCH3): As a strong electron-donating group, the methoxy substituent induces a bathochromic shift in the aromatic ring's UV absorption, making Diode Array Detection (DAD) highly sensitive at 230 nm and 280 nm.

Physicochemical logic driving the HPLC method development parameters.

HPLC-DAD Methodology

Rationale

Reverse-phase HPLC is the gold standard for this analyte. By utilizing 0.1% Formic Acid (pH ~2.7) in the aqueous mobile phase, the carboxylic acid is fully protonated, ensuring it partitions predictably into the C18 stationary phase. Formic acid is selected over non-volatile buffers (like phosphate) to maintain MS-compatibility should the method be transferred to an LC-MS system[2].

Step-by-Step Protocol

-

Sample Preparation: Dissolve the standard/sample in an initial diluent of 50:50 Water:Acetonitrile to a working concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

-

Column Selection: Use an endcapped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size) to minimize secondary interactions with residual silanols.

-

Mobile Phase:

-

Channel A: 0.1% Formic Acid in Ultrapure Water (v/v).

-

Channel B: 100% LC-MS Grade Acetonitrile.

-

-

Gradient Program:

-

0.0 - 2.0 min: 10% B

-

2.0 - 12.0 min: Linear ramp to 90% B

-

12.0 - 15.0 min: Hold at 90% B

-

15.0 - 15.1 min: Return to 10% B

-

15.1 - 20.0 min: Re-equilibration

-

-

Instrument Parameters: Flow rate at 1.0 mL/min, column oven at 30°C, injection volume of 5 µL.

-

Detection: DAD scanning from 200–400 nm. Extract chromatograms at 230 nm (primary quantification) and 280 nm (secondary confirmation).

System Suitability Testing (SST)

To ensure the protocol is self-validating, the following criteria must be met prior to sample analysis:

-

Tailing Factor (Asymmetry): 0.8 – 1.2 (Ensures complete pH suppression of the acid).

-

Injection Precision: %RSD ≤ 2.0% for 5 replicate injections.

GC-MS Methodology & Derivatization

Rationale

Gas chromatography requires analytes to be volatile and thermally stable. The free carboxylic acid of 2-(5-Iodo-2-methoxyphenyl)acetic acid is prone to dimerization via hydrogen bonding, which drastically raises its boiling point and causes severe peak tailing.

To circumvent this, we employ a silylation derivatization strategy. Reacting the analyte with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) catalyzed by 1% TMCS (Trimethylchlorosilane) replaces the active acidic proton with a non-polar trimethylsilyl (TMS) group. This reaction yields a highly volatile TMS-ester derivative, drastically improving chromatographic resolution and thermal stability[3].

Workflow for the silylation derivatization and subsequent GC-MS analysis.

Step-by-Step Derivatization Protocol

Critical Note: Silylation reagents are highly sensitive to moisture. The presence of water will immediately quench the BSTFA reagent, resulting in poor reaction yields,[4].

-

Aliquoting: Transfer 1.0 mg of the dried analyte into a 2 mL amber glass reaction vial.

-

Solvation: Dissolve the analyte in 500 µL of strictly anhydrous Acetonitrile or Ethyl Acetate.

-

Reagent Addition: Add 100 µL of BSTFA + 1% TMCS reagent.

-

Reaction: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a heating block at 60°C for 30 minutes to ensure complete conversion of the sterically hindered carboxylic acid[3].

-

Preparation for Injection: Allow the vial to cool to room temperature. The sample is now ready for direct GC injection.

GC-MS Instrument Parameters

-

Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS or equivalent), 30 m × 0.25 mm ID × 0.25 µm film thickness.

-

Inlet: 250°C, Split ratio 10:1. Injection volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

-

MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50 to 500.

Quantitative Data & Method Summaries

Table 1: Method Comparison Matrix

| Parameter | HPLC-DAD Method | GC-MS (Derivatized) Method |

| Primary Application | High-throughput purity & assay quantification | Trace impurity profiling & structural confirmation |

| Analyte State | Intact (Free Acid) | TMS-Ester Derivative |

| Run Time | 20.0 minutes | ~19.3 minutes |

| Sensitivity (Est. LOQ) | ~0.05 - 0.1 µg/mL | ~1 - 5 ng/mL (SIM Mode) |

| Pros | No sample prep required; highly reproducible. | Unmatched specificity; provides structural data. |

| Cons | Lacks definitive structural confirmation. | Requires moisture-free environment & derivatization. |

Table 2: GC-MS EI Fragmentation of the TMS-Derivative

Note: The exact mass of the underivatized compound is 292.0 g/mol . The addition of the TMS group (+72 Da net) yields a derivative mass of 364.0 g/mol .

| Fragment m/z | Relative Abundance | Structural Assignment / Causality |

| 364 | Medium | Molecular Ion [M]⁺ : Confirms the intact TMS-ester derivative. |

| 349 | High | [M - 15]⁺ : Loss of a methyl group (-CH₃) from the TMS moiety. Highly characteristic for BSTFA derivatives[3]. |

| 247 | Base Peak | [M - 117]⁺ : Loss of the entire -COOTMS group. Leaves the stable 5-iodo-2-methoxybenzyl cation. |

| 120 | Medium | [M - 117 - 127]⁺ : Subsequent loss of the Iodine atom (127 Da) from the benzyl cation. |

References

-

Liu, W., et al. (2016). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. PubMed / Journal of Chromatography A. 5

-

Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).

-

Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed / Talanta. 3

Sources

- 1. researchgate.net [researchgate.net]

- 2. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(5-Iodo-2-methoxyphenyl)acetic Acid: A Research Landscape

Foreword: Navigating the Research Frontier

Researchers, scientists, and drug development professionals are constantly seeking novel chemical entities to explore complex biological pathways and develop new therapeutic interventions. The compound 2-(5-Iodo-2-methoxyphenyl)acetic acid presents a unique chemical scaffold, combining the features of a methoxyphenylacetic acid with a strategically placed iodine atom. While the existing body of public-domain research on this specific molecule is nascent, this guide aims to provide a comprehensive framework for initiating in vitro and in vivo studies. By drawing parallels with structurally related compounds and adhering to established pharmacological screening principles, this document serves as a foundational resource for pioneering research into the potential biological activities of 2-(5-Iodo-2-methoxyphenyl)acetic acid.

Our approach is grounded in scientific integrity. The protocols outlined herein are designed to be self-validating, providing a logical and systematic progression for investigating the compound's effects. We will begin by exploring the potential biological relevance based on the activities of similar molecules, followed by detailed, adaptable protocols for both cell-based and whole-organism research.

Theoretical Framework and Potential Biological Significance

Currently, there is a notable absence of published studies detailing the specific biological activities of 2-(5-Iodo-2-methoxyphenyl)acetic acid. However, the structural motifs present in the molecule offer valuable clues for directing initial investigations.

-

Methoxyphenylacetic Acid Derivatives: This class of compounds has been explored for a variety of biological effects. For instance, derivatives of methoxyphenylacetic acid have been investigated as potential inhibitors of enzymes such as 15-lipoxygenase, which is involved in inflammatory pathways[1]. Others have been identified as phytotoxins produced by plant pathogens, suggesting potential applications in agriculture or as tools to study plant biology[2]. Furthermore, some methoxyphenylacetic acid derivatives have been explored for their potential in managing metabolic disorders[3].

-

Iodinated Phenylacetic Acid Derivatives: The introduction of an iodine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. A notable example is the investigation of radiolabeled 4-iodophenylacetic acid as a potential radiopharmaceutical for cancer imaging and therapy[4]. This suggests that the iodine atom in 2-(5-Iodo-2-methoxyphenyl)acetic acid could serve as a handle for radio-labeling studies or could influence its binding to biological targets.

Given this context, initial research into 2-(5-Iodo-2-methoxyphenyl)acetic acid could logically focus on its potential as an anti-inflammatory agent, an anti-cancer agent, or a modulator of metabolic pathways.

Foundational In Vitro Protocols

The following protocols provide a starting point for characterizing the biological effects of 2-(5-Iodo-2-methoxyphenyl)acetic acid in a controlled cellular environment.

General Cell Culture and Compound Preparation

A crucial first step in any in vitro study is the proper handling and preparation of the test compound and the cellular models.

Protocol 2.1.1: Preparation of Stock Solutions

-

Solubility Testing: Determine the solubility of 2-(5-Iodo-2-methoxyphenyl)acetic acid in various cell culture-compatible solvents (e.g., DMSO, ethanol).

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent. For example, to prepare a 10 mM stock solution in DMSO, dissolve the appropriate mass of the compound in the calculated volume of sterile DMSO.

-

Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.

Diagram 2.1.1: General In Vitro Experimental Workflow

Caption: A generalized workflow for in vitro cell-based assays.

Cytotoxicity and Cell Viability Assays

Assessing the cytotoxic potential of a new compound is a fundamental step. The MTT or MTS assay is a widely used colorimetric method for this purpose.

Protocol 2.2.1: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 2-(5-Iodo-2-methoxyphenyl)acetic acid from the stock solution in fresh cell culture medium. Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Exploration of Anti-inflammatory Potential

Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model for studying inflammation.

Protocol 2.3.1: Nitric Oxide (NO) Production in Macrophages

-

Cell Seeding: Seed macrophage-like cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of 2-(5-Iodo-2-methoxyphenyl)acetic acid for a short period (e.g., 1-2 hours).

-

Stimulation: Add LPS to the wells (except for the negative control) to induce an inflammatory response. Include a positive control for anti-inflammatory activity (e.g., dexamethasone).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable breakdown product of NO) using the Griess reagent.

-

Data Analysis: Compare the nitrite levels in the compound-treated wells to the LPS-only control to determine the inhibitory effect of the compound on NO production.

Foundational In Vivo Protocols

Should in vitro studies reveal promising activity, the next logical step is to evaluate the compound's effects in a living organism. These protocols should be conducted in compliance with all relevant animal welfare regulations.

Preliminary Pharmacokinetic and Biodistribution Studies

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical.